Cas no 63540-28-3 (3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate)

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate is a synthetic organic compound featuring a urea core substituted with a 3-chlorophenyl group and a 1-methyl-4-oxo-5H-imidazol-2-yl moiety. This hydrate form enhances stability and handling properties. The compound's structural complexity, including the imidazolone ring and chlorophenyl group, suggests potential utility in medicinal chemistry or agrochemical research, particularly as an intermediate or bioactive scaffold. Its well-defined crystalline hydrate form ensures consistent purity and solubility characteristics, facilitating reproducible experimental outcomes. The presence of both hydrogen-bonding (urea, imidazolone) and hydrophobic (chlorophenyl) functionalities may contribute to selective molecular interactions in target applications.
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate structure
63540-28-3 structure
Product name:3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
CAS No:63540-28-3
MF:C11H13ClN4O3
Molecular Weight:284.698920965195
CID:960430
PubChem ID:135416855

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 化学的及び物理的性質

名前と識別子

    • 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
    • 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea,hydrate
    • 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea hydrate
    • (3E)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate
    • 07O6708M02
    • McN-3377-98
    • Urea monohydrate, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-
    • fenobam monohydrate
    • FENOBAM [USAN]
    • 1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate
    • 63540-28-3
    • インチ: InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2
    • InChIKey: UNFQKKSADLVQJE-UHFFFAOYSA-N
    • SMILES: CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O

計算された属性

  • 精确分子量: 284.0676180g/mol
  • 同位素质量: 284.0676180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 385
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P00EQSN-1mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
1mg
$72.00 2024-04-22
A2B Chem LLC
AG87111-10mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
10mg
$138.00 2024-04-19
A2B Chem LLC
AG87111-5mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
5mg
$105.00 2024-04-19
1PlusChem
1P00EQSN-10mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
10mg
$206.00 2024-04-22
1PlusChem
1P00EQSN-5mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
5mg
$165.00 2024-04-22
A2B Chem LLC
AG87111-1mg
3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate
63540-28-3 ≥98%
1mg
$29.00 2024-04-19

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 関連文献

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrateに関する追加情報

Introduction to 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate (CAS No: 63540-28-3)

The compound 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate, with the CAS registry number 63540-28, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a urea group linked to a substituted imidazole ring and a chlorophenyl moiety. The imidazole ring, a five-membered heterocyclic structure, contributes to the compound's stability and bioactivity. The presence of the chlorophenyl group introduces additional electronic effects, enhancing the molecule's interaction with biological targets. These structural features make it a promising candidate for exploring its pharmacokinetic properties and therapeutic potential.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only improve yield but also ensure the purity required for biological evaluations. The synthesis of 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate involves multi-step reactions, including nucleophilic substitutions and cyclizations, which are critical for achieving the desired stereochemistry and functional groups.

In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in drug discovery programs. Preclinical studies have demonstrated its ability to modulate key pathways involved in diseases such as cancer and inflammatory disorders. The compound's selectivity and efficacy in these models suggest its potential as a lead compound for further optimization.

The hydrate form of this compound is particularly interesting due to its improved solubility properties, which are crucial for drug delivery systems. Researchers have explored various formulations to enhance bioavailability, including liposomal encapsulation and nanoparticle delivery systems. These innovations aim to maximize the therapeutic index while minimizing adverse effects.

In conclusion, 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol strong>2yl)urea hydrate (CAS No: 63540 28 3)

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